molecular formula C7H10N2O2 B1506349 4-cyanotetrahydro-2H-pyran-4-carboxamide

4-cyanotetrahydro-2H-pyran-4-carboxamide

Cat. No.: B1506349
M. Wt: 154.17 g/mol
InChI Key: GBNZBPDERZTQOK-UHFFFAOYSA-N
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Description

4-Cyanotetrahydro-2H-pyran-4-carboxamide is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both a cyano (-CN) and a carboxamide (-CONH2) group. The cyano group contributes to electrophilic reactivity, enabling participation in nucleophilic additions or cyclization reactions, while the carboxamide group offers hydrogen-bonding capabilities, influencing solubility and biological interactions .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

4-cyanooxane-4-carboxamide

InChI

InChI=1S/C7H10N2O2/c8-5-7(6(9)10)1-3-11-4-2-7/h1-4H2,(H2,9,10)

InChI Key

GBNZBPDERZTQOK-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C#N)C(=O)N

Origin of Product

United States

Scientific Research Applications

Chemistry

CTPCA serves as a crucial building block in organic synthesis for preparing complex molecules. It is involved in various chemical reactions, including:

  • Oxidation : Converts the compound to oxo derivatives.
  • Reduction : Transforms the cyano group into an amine group.
  • Substitution : The cyano and carboxamide groups participate in nucleophilic substitution reactions.

These reactions yield valuable intermediates essential for synthesizing more complex organic compounds.

Biology

In biological research, CTPCA is utilized to study enzyme interactions and metabolic pathways. Its role as a precursor in synthesizing IRAK4 inhibitors highlights its significance in modulating immune responses. The inhibition of IRAK4 can influence downstream signaling pathways such as NF-κB and MAPK, which are crucial in inflammation and immune regulation .

Medicine

CTPCA has garnered attention for its potential therapeutic applications:

  • Anti-inflammatory Effects : Research indicates that CTPCA and its derivatives exhibit anti-inflammatory properties by inhibiting IRAK4 activity, leading to reduced inflammation without significant adverse effects .
  • Anticancer Potential : The compound has been explored for developing anticancer drugs due to its ability to modulate key signaling pathways involved in cell proliferation and survival .

Additionally, some derivatives of CTPCA show high affinity for cannabinoid receptors (CB1), suggesting potential applications in neurological research and therapeutic development .

Industry

In industrial applications, CTPCA is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for developing new materials with specific functionalities, broadening its applicability across various sectors .

IRAK4 Inhibition Study

A study focused on the synthesis of IRAK4 inhibitors using CTPCA demonstrated its effectiveness in modulating immune responses. The findings indicated that lower doses could inhibit IRAK4 activity significantly, suggesting therapeutic potential for inflammatory diseases.

Cannabinoid Receptor Binding

Research involving derivatives of CTPCA showed varying affinities for CB1 receptors, with one derivative exhibiting an inhibition constant (K(i)) of 62 nM for CB1 receptors and even higher affinity (K(i) = 29 nM) for the translocator protein (TSPO). These results highlight the compound's versatility in targeting different biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 4-cyanotetrahydro-2H-pyran-4-carboxamide share the tetrahydropyran core but differ in substituents, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Substituent Analysis and Molecular Data

Compound Name Substituents Molecular Formula CAS Number Molecular Weight Key Properties/Applications
4-Cyanotetrahydro-2H-pyran-4-carboxamide -CN, -CONH2 at C4 C7H10N2O2 Not explicitly provided ~154.17 (calculated) Synthetic intermediate; precursor for aldehydes/esters
Tetrahydro-2H-pyran-4-carboxamide (base) -CONH2 at C4 C6H11NO2 344329-76-6 145.16 Base compound; limited hazard profile
4-((4-(4-Chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide -S-CH2-(aryl), -NHOH at C4 C20H21ClN2O3S 193021-88-4 428.91 Likely bioactive (hydroxamic acid moiety suggests metalloenzyme inhibition)
N-Cyclohexyl-4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide Cyclohexylamide, 3,4-dimethoxyphenyl at C4 C20H27NO4 505050-58-8 345.43 Potential CNS activity (bulky lipophilic groups)
N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide -CONH-(3-amino-4-chlorophenyl) at C4 C12H15ClN2O2 1220020-72-3 266.72 Pharmaceutical intermediate (aromatic amine for drug conjugation)

Preparation Methods

Preparation of 4-Amino-tetrahydro-2H-pyran-4-carbonitrile

Representative Synthesis from Literature

A detailed synthetic pathway was described in a study focused on developing selective ligands for cannabinoid and translocator proteins, where 4-cyanotetrahydro-2H-pyran-4-carboxamide was incorporated into 1,5-diarylpyrazole-3-carboxamide scaffolds. The key steps included:

  • Formation of substituted anilines into diazonium salts.
  • Reaction with ethyl 2-chloroacetoacetate under basic conditions to form intermediates.
  • Conversion of aryl ketones to enamines using morpholine, titanium tetrachloride (TiCl4), and diisopropylethylamine (DIPEA) in toluene.
  • Regioselective 1,3-dipolar cycloaddition to yield 1,5-diarylpyrazoles.
  • Hydrolysis to acids, conversion to acyl chlorides, and finally amide formation with 4-amino-tetrahydro-2H-pyran-4-carbonitrile to obtain the target carboxamides.

This synthetic route is summarized in the following table:

Step Reaction Type Reagents/Conditions Outcome
1 Diazotization Substituted anilines, NaNO2, HCl Formation of diazonium salts
2 Nucleophilic substitution Ethyl 2-chloroacetoacetate, base Formation of intermediate esters (6a–g)
3 Enamine formation Morpholine, TiCl4, DIPEA, toluene Formation of enamines (7a–f)
4 1,3-Dipolar cycloaddition Intermediates 6a–g + enamines Formation of diarylpyrazoles (8a–q)
5 Hydrolysis and acyl chloride formation Acid hydrolysis, SOCl2 or equivalent Formation of acyl chlorides
6 Amide coupling 4-Amino-tetrahydro-2H-pyran-4-carbonitrile, base Formation of 4-cyanotetrahydro-2H-pyran-4-carboxamides (9a–s)

This method provides a versatile approach to obtain the carboxamide derivatives with high purity and yield, suitable for further pharmacological evaluation.

Formulation and Solubility Considerations

For biological applications, especially in vivo studies, the compound's solubility and formulation are critical. According to GlpBio, preparation of stock solutions involves dissolving the compound in DMSO followed by dilution with solvents such as PEG300, Tween 80, corn oil, or water to achieve clear solutions suitable for administration. The process requires careful stepwise addition of solvents with physical methods like vortexing or ultrasound to aid dissolution and ensure clarity.

A typical stock solution preparation table is as follows:

Amount of Compound Concentration (mM) Volume of Solvent (mL) for 1 mg Volume of Solvent (mL) for 5 mg Volume of Solvent (mL) for 10 mg
1 mM 6.4454 32.2269 64.4538
5 mM 1.2891 6.4454 12.8908
10 mM 0.6445 3.2227 6.4454

This data assists in precise formulation for experimental dosing.

Research Findings Related to Preparation

The nitrile group in the 4-cyanotetrahydro-2H-pyran-4-carboxamide plays a critical role in pharmacophore development, acting as a carbonyl or halogen isostere and reducing lipophilicity without steric hindrance. This property enhances metabolic stability and receptor binding affinity, making the compound a valuable scaffold in drug design.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Substituted anilines, ethyl 2-chloroacetoacetate, aryl ketones, 4-amino-tetrahydro-2H-pyran-4-carbonitrile
Key reagents NaNO2, HCl, morpholine, TiCl4, DIPEA, SOCl2
Reaction types Diazotization, nucleophilic substitution, enamine formation, 1,3-dipolar cycloaddition, hydrolysis, amide coupling
Solvents Toluene, DMSO, PEG300, Tween 80, corn oil, water
Yield Generally moderate to high for intermediates and final amide products
Purification Standard chromatographic techniques
Application Ligand synthesis for cannabinoid and TSPO receptor studies

Q & A

Q. What are the key considerations in designing a synthetic route for 4-cyanotetrahydro-2H-pyran-4-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:
  • Intermediate Formation : Protecting reactive groups (e.g., cyano or carboxamide) to prevent side reactions.
  • Cyclization : Utilizing catalysts like Lewis acids (e.g., ZnCl₂) for tetrahydropyran ring closure.
  • Purification : Chromatography or recrystallization to isolate high-purity products .
  • Example: Analogous compounds (e.g., tetrahydro-2H-pyran derivatives) are synthesized via nucleophilic substitution followed by ring-forming reactions under controlled pH and temperature .

Q. Which spectroscopic techniques are essential for characterizing 4-cyanotetrahydro-2H-pyran-4-carboxamide?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm ring conformation and substituent positions (e.g., distinguishing equatorial vs. axial carboxamide groups) .
  • IR Spectroscopy : Identify functional groups (e.g., C≡N stretch ~2240 cm⁻¹, amide C=O ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .

Q. How can solubility and stability be optimized for in vitro assays involving this compound?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) for dissolution, validated by UV-Vis spectroscopy .
  • Stability Testing : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4–37°C) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 4-cyanotetrahydro-2H-pyran-4-carboxamide in nucleophilic reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the cyano group .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. water) .
  • Case Study : AI-driven retrosynthesis tools (e.g., Reaxys) suggest feasible routes for derivatives by modifying substituents .

Q. What strategies resolve discrepancies in reported biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare datasets across studies (e.g., IC₅₀ values in enzyme inhibition assays) using statistical tools like ANOVA .
  • Experimental Reproducibility : Standardize assay conditions (e.g., buffer composition, cell lines) to isolate variables .
  • Example: Contradictions in cytotoxicity data may arise from differences in cell permeability, addressed via logP measurements .

Q. How can structure-activity relationship (SAR) studies improve the design of tetrahydropyran-based inhibitors?

  • Methodological Answer :
  • Functional Group Modulation : Replace the cyano group with bioisosteres (e.g., nitro, carboxyl) to assess binding affinity changes .
  • Crystallography : Resolve protein-ligand complexes (e.g., PDB: 3BW) to identify critical hydrogen bonds or steric clashes .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features using software like Schrödinger .

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